molecular formula C10H10F3NO3 B5797722 N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B5797722
M. Wt: 249.19 g/mol
InChI Key: JBVIFDIYLLRZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is an organic compound belonging to the class of aromatic amides It features a trifluoroacetamide group attached to a 3,5-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3,5-dimethoxyaniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3,5-dimethoxyaniline+trifluoroacetic anhydrideThis compound\text{3,5-dimethoxyaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3,5-dimethoxyaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate, followed by purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide
  • 3,4-Dimethoxyphenethylamine

Comparison: N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased lipophilicity and stability. Compared to N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it has different reactivity and biological activity due to the trifluoroacetamide moiety. Similarly, 3,4-Dimethoxyphenethylamine, while structurally related, lacks the trifluoroacetamide group and thus exhibits different chemical and biological properties.

Biological Activity

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a trifluoroacetamide functional group attached to a dimethoxy-substituted phenyl ring. The presence of the trifluoroacetamide moiety is expected to enhance its lipophilicity and interaction with biological membranes, which may influence its pharmacological properties.

The mechanism of action for this compound is thought to involve interactions with various biomolecular targets. The trifluoroacetyl group may increase the compound's binding affinity to specific enzymes or receptors, thereby modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with target proteins or enzymes, potentially leading to significant biological effects.

1. Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell growth in models of CNS cancer and renal cancer . The antiproliferative effects are often assessed using the NCI-60 cell line screen.

2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. It has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease (AD). Inhibition of nSMase2 can reduce exosome secretion from the brain and potentially mitigate the progression of AD pathology .

3. Interaction with Serotonin Receptors

This compound has been studied for its agonistic activity at serotonin receptors. Specifically, it shows selectivity towards the 5-HT2A receptor, which is involved in various neurological processes including mood regulation and cognition . This interaction suggests potential applications in treating mood disorders and other psychiatric conditions.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating a series of dimethoxyphenyl derivatives for anticancer activity, this compound was found to exhibit significant inhibition of cell proliferation in renal cancer cell lines. The study utilized the NCI-60 cell line screen to assess its efficacy against multiple cancer types .

Case Study 2: Neuroprotection in Alzheimer's Disease Models
In another study focusing on Alzheimer’s disease models, this compound demonstrated the ability to inhibit nSMase2 effectively. This inhibition correlated with reduced exosome release from neuronal cells and improved cognitive outcomes in treated mice .

Research Findings Summary

Study Focus Findings
Montenarh et al.Antiproliferative effectsSignificant inhibition in CNS cancer cell lines
Research on nSMase2Neuroprotective propertiesInhibition led to reduced exosome release and cognitive improvement
Serotonin receptor studiesReceptor interactionSelective agonism at 5-HT2A receptor

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-7-3-6(4-8(5-7)17-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVIFDIYLLRZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 3,5-dimethoxyaniline (20 g, 131 mmol) dissolved in anhydrous tetrahydrofuran (90 mL) was added 4-(dimethylamino)pyridine (1.6 g, 13.1 mmol) and ethyl trifluoroacetate (47 mL, 392 mmol). After refluxing 48 hours, the cooled reaction mixture was concentrated and partitioned between ethyl acetate (300 mL) and 2N hydrochloric acid (100 mL). The ethyl acetate layer was washed with water (100 mL), dried using anhydrous sodium sulfate, and concentrated to yield N-(3,5-Dimethoxy-phenyl)-2,2,2-trifluoro-acetamide (31.8 g, 98%) as pale yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 3,5-dimethoxyaniline (20 g, 131 mmol) dissolved in anhydrous tetrahydrofuran (90 mL) was added 4-(dimethylamin) pyridine (1.6 g, 13.1 mmol) and ethyl trifluoroacetate (47 mL, 392 mmol). After refluxing 48 hours, the cooled reaction mixture was concentrated and partitioned between ethyl acetate (300 mL) and 2N hydrochloric acid (100 mL). The ethyl acetate layer is washed with water (100 mL), dried using anhydrous sodium sulfate, and concentrated to yield N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide (31.8 g, 98%) as a pale yellow solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-(dimethylamin) pyridine
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.